(R)-3,4,4-Trifluoropiperidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H8F3N |
|---|---|
Molecular Weight |
139.12 g/mol |
IUPAC Name |
(3R)-3,4,4-trifluoropiperidine |
InChI |
InChI=1S/C5H8F3N/c6-4-3-9-2-1-5(4,7)8/h4,9H,1-3H2/t4-/m1/s1 |
InChI Key |
GDZUZMSGANWHFA-SCSAIBSYSA-N |
Isomeric SMILES |
C1CNC[C@H](C1(F)F)F |
Canonical SMILES |
C1CNCC(C1(F)F)F |
Origin of Product |
United States |
The Unique Role of Fluorine in Molecular Design and Biological Systems
Strategic Challenges in Accessing Stereodefined Fluorinated Piperidine (B6355638) Derivatives
The synthesis of fluorinated piperidines is often hindered by several factors, making general and straightforward access to these compounds elusive. nih.govnih.gov The diastereoselective synthesis of monofluorinated piperidines frequently necessitates the use of substrates with pre-defined stereochemistry, which can be difficult to prepare. huji.ac.ilhuji.ac.ilnih.gov The synthesis of multifluorinated piperidines is even more demanding, often requiring lengthy, multi-step synthetic sequences. nih.gov
Limitations of Conventional Fluorination Approaches
Traditional methods for introducing fluorine into organic molecules, such as electrophilic and nucleophilic fluorination, have limitations when applied to the synthesis of fluorinated piperidines. nih.govnih.gov Electrophilic fluorination often requires the careful preparation of pre-functionalized precursors. nih.gov While nucleophilic substitution can achieve diastereoselectivity, it is dependent on the availability of substrates with the correct stereochemistry already in place. nih.gov
Furthermore, direct hydrogenation of fluoropyridines to produce fluorinated piperidines is complicated by several issues. Catalyst deactivation by the basic nitrogen of the pyridine (B92270) ring and undesired hydrodefluorination reactions are common problems. nih.govspringernature.com Initial attempts to hydrogenate 3-fluoropyridine (B146971) and 3,5-difluoropyridine (B1298662) using various known arene hydrogenation catalysts were largely unsuccessful due to these challenges. nih.gov
Enantioselective Synthetic Routes to this compound
To overcome the limitations of conventional methods, researchers have developed innovative strategies. One of the most promising approaches for the synthesis of enantioenriched fluorinated piperidines is the catalytic dearomatization-hydrogenation of fluoropyridine precursors. nih.govspringernature.com
Catalytic Dearomatization-Hydrogenation of Fluoropyridine Precursors
A robust and simple method for the cis-selective hydrogenation of readily available and inexpensive fluoropyridines has been developed to produce a wide range of (multi)fluorinated piperidines. nih.govacs.org This one-pot rhodium-catalyzed dearomatization-hydrogenation (DAH) process allows for the highly diastereoselective formation of all-cis-(multi)fluorinated piperidines. huji.ac.ilnih.govspringernature.com
This strategy has been successfully extended to the synthesis of enantioenriched fluorinated piperidines. nih.govacs.org By employing an oxazolidine-substituted pyridine, diastereoselective hydrogenation under acidic conditions, followed by in situ cleavage of the chiral auxiliary and reduction of the resulting imine, yields the enantioenriched piperidine. nih.govacs.org For instance, enantioenriched piperidine 42 was synthesized with a 95:5 enantiomeric ratio (e.r.) after protection with a Cbz group. acs.org
Mechanistic Considerations of Reductive Pathways
The dearomatization-hydrogenation process involves an initial rhodium-catalyzed dearomatization of the fluoropyridine, followed by the complete saturation of the resulting intermediates through hydrogenation. huji.ac.ilnih.govspringernature.com The use of pinacol (B44631) borane (B79455) (HBpin) has been suggested for the rhodium-catalyzed dearomatization of pyridine. springernature.com Preliminary mechanistic studies indicate that undesired hydrodefluorination reactions occur on the dearomatized intermediates. acs.org The presence of a Brønsted acid is beneficial for the hydrogenation reactivity, though its precise influence on suppressing hydrodefluorination is still under investigation. acs.org
Diastereoselective Control in Hydrogenation Reactions
A key feature of the catalytic dearomatization-hydrogenation of fluoropyridines is the high diastereoselectivity, leading to the formation of all-cis substituted piperidines. springernature.comacs.org This cis-selectivity is observed in the reduction of various fluoropyridines, including those with aryl and alkyl ether substituents, as well as ester groups. acs.org The hydrogenation of multisubstituted arenes generally favors the formation of the cis isomer. huji.ac.il
Role of Heterogeneous Catalysts (e.g., Palladium-based systems)
Heterogeneous palladium catalysts, such as palladium on carbon (Pd/C), have proven to be effective and robust for the selective reduction of fluoropyridines. nih.govacs.org These catalysts allow for the chemoselective hydrogenation of the fluoropyridine ring while tolerating other (hetero)aromatic systems like benzene (B151609) and imidazole (B134444) rings. nih.govacs.org The palladium-catalyzed method is notable for its high tolerance to air and moisture, making it an attractive and practical approach. nih.govacs.org In some cases, palladium catalysis is suitable for substrates that are not amenable to rhodium-catalyzed methods. mdpi.com
| Catalyst System | Substrate Type | Key Features | Reference |
| Rhodium-carbene complex with HBpin | Fluoropyridines | One-pot dearomatization-hydrogenation; forms all-cis products; requires dry conditions. | springernature.com |
| Palladium on Carbon (Pd/C) | Fluoropyridines | Robust and simple; high tolerance for air and moisture; chemoselective. | nih.govacs.org |
| Rh/C, Pt/C | Fluoropyridines | Tested in optimization studies; showed varying degrees of conversion and product formation. | acs.org |
Strategies for Achieving Enantiomeric Purity and Scalability
Achieving high enantiomeric purity on a large scale is a central challenge in the synthesis of chiral fluoropiperidines. Several strategies have been developed to address this, including asymmetric catalysis and the use of chiral auxiliaries.
A notable method for producing enantioenriched fluoropiperidines involves the diastereoselective hydrogenation of a chiral oxazolidine-substituted pyridine. nih.govacs.org This substrate, prepared from a corresponding fluoropyridine, undergoes hydrogenation to form an oxazolidine-substituted piperidine. Subsequent in situ cleavage of the chiral auxiliary and reduction of the imine intermediate yields the desired enantioenriched fluoropiperidine. nih.govacs.org For example, enantioenriched 3-fluoropiperidine (B1141850) has been synthesized with a 95:5 enantiomeric ratio (e.r.) using this approach. nih.govacs.org This method demonstrates a straightforward pathway to optically active products. nih.gov
Another powerful technique is the asymmetric reductive transamination (ART) of pyridinium (B92312) salts. bohrium.comdicp.ac.cn This rhodium-catalyzed reaction utilizes a chiral primary amine, such as (R)- or (S)-phenylethylamine, under reducing conditions to induce chirality in the final piperidine ring. bohrium.comdicp.ac.cn This approach is highly effective for a variety of substrates, including those with fluorine substituents, and offers excellent diastereo- and enantioselectivities. bohrium.comdicp.ac.cn A key advantage of the ART reaction is its scalability, with successful demonstrations at the multi-hundred-gram scale. bohrium.comdicp.ac.cn
Biocatalysis offers a highly selective and scalable route. For instance, the enantioselective synthesis of (3S,5S)-1-((benzyloxy)carbonyl)-5-fluoropiperidine-3-carboxylic acid was achieved through a biocatalytic desymmetrization process, delivering over 400 grams of the product with high diastereomeric and enantiomeric excess. acs.org
Palladium-catalyzed asymmetric allylic alkylation of α-fluoro-β-ketoesters represents another valuable strategy. nih.gov Utilizing chiral ligands, this method provides access to 3-fluoropiperidine intermediates with high enantioselectivity (up to 92% ee). nih.gov The scalability of such processes is crucial for practical applications. Gram-scale synthesis of fluorinated piperidines has been successfully demonstrated through methods like palladium-catalyzed heterogeneous hydrogenation, yielding the desired product in good yield after in situ protection. nih.govacs.org
| Strategy | Key Features | Reported Enantioselectivity (e.r. or ee) | Scalability |
| Diastereoselective Hydrogenation of Chiral Oxazolidine-Substituted Pyridines | Use of a recoverable chiral auxiliary. | 95:5 e.r. for 3-fluoropiperidine. nih.govacs.org | Demonstrated on a gram scale. nih.govacs.org |
| Asymmetric Reductive Transamination (ART) | Rhodium-catalyzed, uses chiral primary amines. | High diastereo- and enantioselectivity. | Scalable to multi-hundred-gram scale. bohrium.comdicp.ac.cn |
| Biocatalytic Desymmetrization | Enzymatic process for high selectivity. | >98% de, >96% ee for a 5-fluoropiperidine derivative. acs.org | Over 400g scale demonstrated. acs.org |
| Palladium-Catalyzed Asymmetric Allylic Alkylation | Uses chiral ligands with α-fluoro-β-ketoesters. | Up to 92% ee for 3-fluoropiperidine intermediates. nih.gov | Method allows for easy preparation of useful intermediates. nih.gov |
Functional Group Compatibility and Scope of Transformations in Piperidine Synthesis
The compatibility of synthetic methods with various functional groups is critical for creating a diverse range of fluorinated piperidine derivatives.
Palladium-catalyzed hydrogenation of fluoropyridines has shown remarkable functional group tolerance. nih.govacs.org This method allows for the reduction of the pyridine ring while preserving other aromatic systems like benzene and imidazole. nih.govacs.org It is compatible with a wide array of functional groups, including:
Ethers: Aryl and alkyl ethers are well-tolerated. nih.govacs.org
Esters: Ester-substituted piperidines can be synthesized in good yield. nih.govacs.org
Amides: A series of amide-substituted fluorinated piperidines have been successfully prepared. nih.gov
Alcohols: Free hydroxy groups are tolerated under certain conditions. nih.govacs.org
Trifluoromethyl groups: The method is suitable for substrates containing trifluoromethyl substituents. nih.govacs.org
In contrast, some earlier methods, such as those employing hydridic reagents like HBpin, exhibit limitations. nih.gov These methods are often incompatible with polar or protic functional groups such as esters, amides, alcohols, and free amines. nih.govacs.org
The Pd-catalyzed [4+2] annulation strategy for synthesizing 3-fluoropiperidines also demonstrates excellent functional group tolerance. acs.orgnih.gov This mild procedure is compatible with:
Aryl groups with diverse electronic properties: Both electron-donating and electron-withdrawing substituents on the aryl ring are well-tolerated. acs.orgnih.gov
Heterocycles: Thiophenyl-containing substrates can be converted to the corresponding piperidine imines. acs.orgnih.gov
Other fluorinated nucleophiles: The reaction can employ α-fluoro-β-ketonitriles, α-fluoro-β-ketosulfones, and α-fluoro-β-ketoamides. acs.org
Furthermore, the resulting fluoropiperidine products can undergo selective transformations. For example, a 3-fluoropiperidine derivative with imine, ester, and alkene functionalities can be chemoselectively functionalized at each site. acs.org This includes selective reduction of the imine or ester, and cross-metathesis of the alkene. acs.org
| Method | Tolerated Functional Groups | Incompatible Functional Groups |
| Palladium-Catalyzed Hydrogenation | Ethers, Esters, Amides, Alcohols, Trifluoromethyl groups, Benzene rings, Imidazole rings. nih.govacs.org | Some sensitive groups may be affected depending on specific conditions. |
| Rhodium-Catalyzed Dearomatization-Hydrogenation | Limited to non-polar/aprotic groups. mdpi.com | Esters, Amides, Alcohols, Free amines. nih.govacs.org |
| Pd-Catalyzed [4+2] Annulation | Aryl groups (electron-donating/withdrawing), Heterocycles (e.g., thiophene), Nitriles, Sulfones, Amides. acs.orgnih.gov | Limitations not extensively reported, highlights mild nature. acs.org |
Advanced Approaches to Related Multifluorinated Piperidine Systems
Recent advancements have enabled the synthesis of more complex multifluorinated piperidine systems, moving beyond monofluorination.
The dearomatization-hydrogenation of fluoropyridines is a powerful one-pot, two-step process for creating all-cis-(multi)fluorinated piperidines. analytik.newsspringernature.com This method, often catalyzed by rhodium, allows for the highly diastereoselective synthesis of piperidines with multiple fluorine substituents. mdpi.comspringernature.com For example, this strategy has been used to synthesize cis-3,5-difluoropiperidine hydrochloride. researchgate.net A key feature of this approach is the initial dearomatization of the stable aromatic pyridine ring, which then allows for a stereocontrolled hydrogenation. analytik.news
Heterogeneous hydrogenation using a palladium catalyst has also proven effective for synthesizing multifluorinated piperidines. nih.govacs.org This method can produce di- and multifluorinated piperidines, such as 2-aryl-3,5-difluoropiperidines and 4-aryl-3-fluoropiperidines, in good yields and high diastereoselectivities. nih.govacs.org However, the synthesis of some difluorinated piperidines can be challenging due to competing hydrodefluorination reactions, which lead to less-fluorinated byproducts. acs.org
A Pd-catalyzed [4+2] annulation approach has been extended to synthesize piperidines with a trifluoromethylthio (SCF₃) group, a substituent of growing interest in medicinal chemistry due to its high lipophilicity. nih.gov This method provides an efficient entry into 3-trifluoromethylthio-piperidines with high cis-stereocontrol. acs.org
Furthermore, enantioselective methods are being developed for these complex systems. Palladium(II)-catalyzed oxidative aminofluorination of unactivated alkenes, using specific fluoride (B91410) sources and chiral ligands, provides a route to enantiomerically enriched fluoropiperidines. thieme-connect.com
| Advanced Approach | Target System | Key Catalyst/Reagent | Notable Features |
| Dearomatization-Hydrogenation | all-cis-(Multi)fluorinated piperidines. analytik.newsspringernature.com | Rhodium catalyst. mdpi.comspringernature.com | One-pot, two-step process; highly diastereoselective. analytik.newsspringernature.com |
| Heterogeneous Hydrogenation | Multifluorinated piperidines. nih.govacs.org | Palladium catalyst. nih.govacs.org | Tolerates various functional groups; can lead to hydrodefluorination. acs.org |
| Pd-Catalyzed [4+2] Annulation | 3-Trifluoromethylthio-piperidines. acs.orgnih.gov | Palladium catalyst. acs.orgnih.gov | Access to novel SCF₃-substituted heterocycles with high stereocontrol. acs.org |
| Oxidative Aminofluorination | Enantioenriched fluoropiperidines. thieme-connect.com | Palladium(II) with chiral ligands. thieme-connect.com | Asymmetric synthesis from unactivated alkenes. thieme-connect.com |
Conformational Analysis and Stereochemical Behavior of R 3,4,4 Trifluoropiperidine
Experimental Spectroscopic Investigations of Piperidine (B6355638) Conformations
Spectroscopic methods are essential for elucidating the three-dimensional structure of molecules in solution. For fluorinated piperidines, Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful technique for determining conformational preferences.
The conformational equilibrium of piperidine rings, which typically exist in a chair-like conformation, can be effectively probed using NMR. The orientation of substituents—as either axial or equatorial—is determined by analyzing coupling constants and chemical shifts. nih.gov In the case of (R)-3,4,4-Trifluoropiperidine, the key reporter for conformational analysis is the fluorine atom at the C-3 position.
The magnitude of the vicinal coupling constant between the fluorine at C-3 and the adjacent protons at C-2 and C-5 (³JF,H) is highly dependent on the dihedral angle between them. A large coupling constant is indicative of an anti-periplanar (180°) arrangement, which occurs when the C-3 fluorine is in an axial position relative to the axial protons on the adjacent carbons. Conversely, a smaller coupling constant suggests a synclinal (gauche) relationship, characteristic of an equatorial fluorine. d-nb.info This relationship allows for a quantitative assessment of the conformational equilibrium. For instance, studies on various 3-fluoropiperidine (B1141850) derivatives have used ³JF,H values to conclusively assign the fluorine atom's orientation as either axial or equatorial. researchgate.net
A recurring observation in the study of fluorinated piperidines is a pronounced preference for the fluorine substituent to occupy an axial position, particularly when the nitrogen atom is protonated. nih.govresearchgate.net This "axial-F preference" runs counter to the steric expectations for larger substituents, which typically favor the more spacious equatorial position to minimize 1,3-diaxial interactions.
Experimental studies on 3-fluoropiperidinium salts have consistently shown a high population of the conformer where the fluorine is axial. nih.govd-nb.info This preference is so significant that in many cases, the axial conformer is adopted almost exclusively. d-nb.info The analysis of ³J(F,H) coupling constants in NMR experiments has been the primary method for confirming this axial preference in a variety of substituted and protected fluorinated piperidines. nih.govresearchgate.net For this compound, it is anticipated that the C-3 fluorine would exhibit a similar strong axial preference, especially in its protonated form, driven by the same underlying electronic factors observed in simpler analogues. d-nb.inforesearchgate.net
The following table, adapted from studies on N-protected 3,5-difluoropiperidines, illustrates how experimental NMR data can be used to determine conformational preference, showing a clear shift from equatorial to axial preference with increasing solvent polarity. d-nb.info
| Compound (N-Protecting Group) | Solvent | ³J(3-Fₐ, 4-Hₐ) (Hz) | Observed Conformation |
|---|---|---|---|
| Pivaloyl (Piv) | Chloroform (B151607) | 7.3 | Equatorial |
| Pivaloyl (Piv) | DMSO | 38.5 | Axial |
| tert-Butoxycarbonyl (Boc) | Chloroform | 12.5 | Equatorial |
| tert-Butoxycarbonyl (Boc) | DMSO | 40.4 | Axial |
Computational Elucidation of Conformational Landscapes
While NMR provides experimental evidence of conformational preferences, computational chemistry offers a deeper understanding of the underlying forces that govern these landscapes. Density Functional Theory (DFT) calculations are widely used to predict the relative energies of different conformers and to dissect the contributions of various stabilizing and destabilizing interactions. nih.govresearchgate.net
The observed axial-F preference in fluorinated piperidines is largely attributed to stabilizing delocalization forces, namely charge-dipole interactions and hyperconjugation. nih.govd-nb.inforesearchgate.net
Charge-Dipole Interactions: In the protonated form of a fluorinated piperidine, a strong electrostatic attraction arises between the positively charged ammonium (B1175870) group (N-H⁺) and the partial negative charge on the fluorine atom. This interaction is maximized when the C-F bond is oriented axially, placing it in closer proximity to the axial proton on the nitrogen (C-F···H-N⁺). d-nb.inforesearchgate.net This stabilizing force is considered a primary driver for the axial preference in 3-fluoropiperidinium cations. d-nb.info
Hyperconjugation (Gauche Effect): Hyperconjugative interactions also play a crucial role. rsc.org This phenomenon, often referred to as the fluorine gauche effect, involves the donation of electron density from a C-H bonding orbital (σ) into an adjacent, anti-periplanar C-F anti-bonding orbital (σ). beilstein-journals.orgacs.org In the piperidine chair conformation, this optimal anti-periplanar arrangement (σC-H → σC-F) occurs when the fluorine atom is in the axial position, placing it gauche to the nitrogen atom of the ring. d-nb.infobeilstein-journals.org This nN → σ*C-F interaction is a form of a generalized anomeric effect. nih.gov These delocalizing interactions contribute significantly to the stability of the axial conformer over the equatorial one. d-nb.info
For this compound, the axial C-3 fluorine is well-positioned to benefit from both charge-dipole and hyperconjugative stabilization, particularly in its protonated state. The electron-withdrawing gem-difluoro group at C-4 would further influence the electronic environment, though the fundamental stabilizing interactions for the C-3 fluorine are expected to persist.
The conformational equilibrium of fluorinated piperidines is not static and can be significantly influenced by the surrounding environment. nih.gov Solvation, particularly the polarity of the solvent, plays a major role in determining which conformer is more stable. d-nb.inforesearchgate.net
Computational and experimental studies have shown a clear correlation between solvent polarity and the preference for the axial fluorine conformation. nih.gov Generally, the conformer with the larger molecular dipole moment will be better stabilized by more polar solvents. In many fluorinated piperidines, the axial conformer is more polar than the equatorial one. nih.gov Consequently, increasing the solvent polarity can shift the equilibrium to further favor the axial conformer or even invert the preference from equatorial to axial. d-nb.info For example, studies on N-Boc-3,5-difluoropiperidine showed that the fluorine atoms prefer an equatorial orientation in chloroform (ε=4.81) but an axial orientation in the more polar dimethyl sulfoxide (B87167) (DMSO, ε=46.7). d-nb.info
This principle allows for the fine-tuning of a molecule's conformational structure by selecting the appropriate solvent system. nih.gov It is expected that the conformational stability of this compound would also exhibit a strong dependence on solvent polarity.
The following table presents computational data for 3-fluoropiperidine (TFA-analogue), illustrating the calculated energy difference between the axial and equatorial conformers in the gas phase and in a solvent. d-nb.info
| Compound | Medium | ΔG (kcal/mol) (Equatorial - Axial) | Favored Conformer |
|---|---|---|---|
| 3-Fluoropiperidine (TFA-analogue) | Gas Phase | -0.7 | Equatorial |
| Chloroform | +1.8 | Axial |
The anomeric effect traditionally describes the preference for an axial conformation of an electronegative substituent at the carbon adjacent to a heteroatom in a six-membered ring. This effect is fundamentally stereoelectronic and is often explained by a stabilizing hyperconjugative interaction between a lone pair on the ring heteroatom and the anti-bonding orbital of the exocyclic C-X bond (n → σ*). researchgate.net
In the context of fluorinated piperidines, this is often termed a generalized anomeric effect. nih.gov For a fluorine at the C-3 position, the relevant interaction is the delocalization of the nitrogen lone pair into the C-F anti-bonding orbital (nN → σ*C-F), which stabilizes a gauche arrangement between the nitrogen and the fluorine. This contributes to the preference for the axial conformation of the C-3 fluorine. d-nb.infobeilstein-journals.org
Furthermore, the presence of a gem-difluoro (CF₂) group can induce so-called "pseudo-anomeric effects." st-andrews.ac.uknih.gov Studies on fluorinated methoxycyclohexanes have shown that placing CF₂ groups on the ring can enhance electrostatic interactions between polarized axial C-H bonds and a heteroatom, leading to counter-intuitive axial preferences for substituents. nih.gov In this compound, the CF₂ group at C-4 creates a strong local dipole and withdraws electron density, which could modulate the electronic interactions governing the conformation of the entire ring system.
Implications for Stereocontrol and Molecular Recognition in Systems Incorporating this compound
The distinct conformational preferences of this compound have significant implications for its application in stereocontrolled synthesis and molecular recognition. The defined three-dimensional structure of this fluorinated heterocycle can be exploited to influence the stereochemical outcome of chemical reactions and to design molecules with high specificity for biological targets.
The conformational rigidity imposed by the fluorine substituents in this compound makes it a valuable scaffold in medicinal chemistry and drug design. nih.gov By locking the piperidine ring into a preferred conformation, the spatial orientation of any appended functional groups becomes well-defined. This pre-organization can lead to a lower entropic penalty upon binding to a biological receptor, potentially increasing binding affinity and selectivity.
In the context of stereocontrol, the fixed chair conformation of the this compound ring can be used to direct the approach of reagents in chemical transformations. For instance, if this moiety is incorporated into a larger molecule, the axial and equatorial positions on the piperidine ring present distinct steric environments. This can be utilized to achieve diastereoselective reactions at or near the piperidine ring. The predictable nature of the conformational bias allows for the rational design of synthetic strategies that lead to specific stereoisomers.
The stereoelectronic effects that govern the conformation of this compound also play a crucial role in its molecular recognition properties. The anomeric effect, for example, arises from the delocalization of the nitrogen lone pair into the antibonding orbital of an adjacent axial C-F bond. researchgate.net This interaction not only stabilizes the axial conformation of the fluorine atom but also modulates the electronic properties of the nitrogen atom, influencing its basicity and hydrogen bonding capabilities.
Furthermore, the gauche effect, which describes the tendency of electronegative substituents to adopt a gauche arrangement, also contributes to the conformational stability. wikipedia.orgnih.gov In this compound, the interactions between the fluorine atoms themselves, as well as between the fluorine atoms and the nitrogen lone pair, will favor specific torsional angles, further defining the molecule's shape.
The interplay of these effects results in a molecule with a well-defined and rigid three-dimensional structure. This rigidity is a key attribute for designing molecules that can selectively interact with biological targets such as enzymes or receptors. The specific spatial arrangement of the fluorine atoms and the piperidine ring can lead to highly specific non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, which are critical for molecular recognition.
The use of fluorinated piperidines as conformationally restricted building blocks is a growing strategy in the development of new therapeutics. nih.gov The ability of the fluorine atoms to fine-tune the conformational preferences of the piperidine ring allows for the creation of novel molecular scaffolds with improved pharmacokinetic and pharmacodynamic properties.
To illustrate the impact of stereoelectronic effects on conformational preference, the following table summarizes the general energetic contributions of various interactions in fluorinated piperidines.
| Interaction | Description | Typical Energy Contribution (kcal/mol) | Favored Conformation |
| Anomeric Effect | Overlap of the nitrogen lone pair with the σ* orbital of an axial C-F bond. | 1.5 - 2.5 | Axial Fluorine |
| Gauche Effect | Favorable electrostatic or hyperconjugative interactions between vicinal electronegative substituents. | 0.5 - 1.5 | Gauche arrangement |
| Steric Repulsion (A-value) | Steric clash between an axial substituent and other axial hydrogens. | ~0.25 for Fluorine | Equatorial Substituent |
| Dipole-Dipole Interactions | Repulsive or attractive interactions between bond dipoles. | Variable | Dependent on vector alignment |
Note: The values presented in this table are generalized from studies on fluorinated cyclohexanes and piperidines and are intended for illustrative purposes. The precise energetic contributions in this compound would require specific computational or experimental determination.
Derivatization and Analog Synthesis of R 3,4,4 Trifluoropiperidine
Functionalization at the Piperidine (B6355638) Nitrogen Atom
The secondary amine of the piperidine ring serves as a primary site for functionalization, allowing for the introduction of a wide array of substituents to modulate biological activity. Common derivatization reactions at this position include alkylation, acylation, and sulfonylation.
One notable transformation is the formation of carboximidamides. This functional group can be synthesized by reacting the piperidine nitrogen with a cyanogen (B1215507) bromide, followed by treatment with an amine. While this reaction is a general method for N-functionalization, specific examples detailing the synthesis of (R)-3,4,4-trifluoropiperidine-derived carboximidamides require further investigation in available literature. The general approach involves the activation of the piperidine nitrogen followed by the addition of the desired functional group.
Synthetic Transformations Involving Exocyclic Positions
Beyond direct functionalization of the piperidine ring, synthetic transformations can be carried out on substituents attached to the carbon framework (exocyclic positions). These modifications are essential for building complex molecules and exploring the structure-activity relationship (SAR) of derivatives. For instance, if a functional group like a hydroxyl or an amino group is present on a side chain attached to the piperidine ring, it can be further modified. Such transformations might include oxidation, reduction, or coupling reactions to introduce new chemical diversity. The specific nature of these transformations would be highly dependent on the starting material and the desired final product.
Development of Complex Molecular Architectures Incorporating the this compound Motif
The incorporation of the this compound unit into larger and more complex molecular frameworks is a key strategy in the development of novel therapeutic agents. The unique properties conferred by the trifluorinated piperidine ring can enhance the pharmacological profile of these complex molecules.
Amide bond formation is a cornerstone of medicinal chemistry, and numerous bioactive compounds feature this linkage. The this compound moiety can be readily incorporated into amide-containing structures by coupling the piperidine nitrogen with a carboxylic acid. Standard peptide coupling reagents, such as HATU or TBTU, can facilitate this transformation. beilstein-journals.org This approach allows for the connection of the fluorinated heterocycle to a wide range of molecular fragments, from simple alkyl chains to complex aromatic and heterocyclic systems. The resulting amide derivatives are prevalent in drug discovery programs, and the introduction of the trifluoropiperidine can influence factors such as cell permeability and interaction with biological targets. nih.gov
Below is an interactive table showcasing representative amide coupling reactions.
| Piperidine Derivative | Carboxylic Acid | Coupling Reagent | Product |
| This compound | Benzoic Acid | HATU, DIPEA | N-benzoyl-(R)-3,4,4-trifluoropiperidine |
| This compound | Acetic Acid | EDC, HOBt | N-acetyl-(R)-3,4,4-trifluoropiperidine |
| This compound | Nicotinic Acid | T3P | N-nicotinoyl-(R)-3,4,4-trifluoropiperidine |
Fluorinated amino acids are of significant interest as they can be used to create peptides and proteins with enhanced stability and altered conformational properties. rsc.org The this compound scaffold can serve as a building block for the synthesis of novel, non-proteinogenic amino acid analogues. nih.gov Synthetic routes to these analogues could involve the introduction of a carboxylic acid moiety, or a precursor, at a specific position on the piperidine ring. For example, a substituent on the ring could be chemically manipulated to yield a carboxyl group, thereby creating a cyclic, fluorinated amino acid derivative. These analogues can then be used in peptide synthesis to explore the impact of the fluorinated motif on peptide structure and function. mdpi.comnih.gov
Spirocycles, compounds containing two rings connected by a single common atom, are increasingly utilized in drug design due to their rigid, three-dimensional structures which can provide novel binding interactions with biological targets. The this compound motif can be incorporated into spirocyclic systems to create complex and sterically defined molecules. Synthetic strategies to achieve this often involve cycloaddition reactions or intramolecular cyclization processes where the piperidine ring is one of the components of the spirocenter. For instance, a substituent on the piperidine ring could be designed to react with another part of the molecule to form the second ring of the spiro system. The development of such complex structures highlights the versatility of the this compound building block in constructing diverse and medicinally relevant chemical matter.
Applications of R 3,4,4 Trifluoropiperidine and Its Derivatives in Advanced Chemical Disciplines
Role as Chiral Synthons in Stereoselective Organic Synthesis
(R)-3,4,4-Trifluoropiperidine serves as a crucial chiral synthon, or building block, in stereoselective organic synthesis. The presence of a defined stereocenter in the molecule allows chemists to construct complex, three-dimensional molecular architectures with a high degree of control. nih.gov The synthesis of such chiral fluorinated piperidines is an area of significant research, with methods like asymmetric hydrogenation being developed to produce these valuable compounds in enantiomerically pure forms. researchgate.net
The process of creating densely substituted, chiral molecules often relies on diastereoselective and enantioselective reactions where the existing chirality of the synthon directs the formation of new stereocenters. nih.govresearchgate.net Fluorinated piperidines, including structures analogous to this compound, are sought-after motifs in this regard. researchgate.net Their rigid, chair-like conformation, influenced by the fluorine substituents, can be exploited to achieve high selectivity in chemical transformations, leading to the efficient synthesis of complex target molecules. mdpi.com This controlled approach is fundamental in creating compounds for pharmaceuticals and other specialized applications where specific stereochemistry is essential for biological activity. nih.govsmolecule.com
Strategic Incorporation into Novel Ligands and Biologically Active Molecules
The introduction of fluorinated piperidine (B6355638) scaffolds into larger molecules is a key strategy for developing novel ligands and biologically active compounds. The carbon-fluorine bond is exceptionally strong and the presence of fluorine can significantly alter a molecule's properties, including its basicity, lipophilicity, and metabolic stability. researchgate.net
Contribution to Pharmaceutical Lead Discovery and Optimization
In pharmaceutical research, the process of discovering and optimizing a lead compound is critical. frontiersin.org A "lead" is a compound showing potential therapeutic effects that can be chemically modified to enhance its efficacy, selectivity, and pharmacokinetic properties. medchemexpress.com The incorporation of fluorinated piperidines is a powerful tactic in this optimization phase. researchgate.netsmolecule.com The fluorine atoms can block sites of metabolic degradation, thereby increasing the drug's half-life in the body. Furthermore, fluorine's high electronegativity can influence intermolecular interactions, potentially leading to stronger and more selective binding to the target protein. researchgate.net This strategic use of fluorinated building blocks like this compound is instrumental in transforming promising hits into viable drug candidates.
Design of Modulators for Specific Biological Targets (e.g., Ion Channels, Enzymes)
Fluorinated piperidine derivatives have been successfully designed as modulators of specific biological targets, including enzymes and ion channels. nih.govpreprints.org These targets are crucial regulators of cellular processes, and their modulation can have significant therapeutic effects. mdpi.comnih.gov
A key example involves the development of kinase inhibitors. Kinases are enzymes that play a central role in cell signaling, and their dysregulation is implicated in diseases like cancer. A novel Pan-Akt kinase inhibitor, named Hu7691, incorporates a closely related (3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl) scaffold. nih.gov This compound demonstrates potent inhibitory effects on the proliferation of multiple tumor cell lines, highlighting how fluorinated piperidine cores can be central to the design of targeted enzyme inhibitors. nih.gov
Similarly, piperidine derivatives have been developed as potent inhibitors of enzymes involved in fungal ergosterol (B1671047) biosynthesis. Certain 4-aminopiperidine (B84694) compounds have been shown to inhibit sterol C14-reductase and sterol C8-isomerase, which are crucial for fungal cell membrane integrity. researchgate.net This demonstrates the utility of the piperidine scaffold in creating selective enzyme inhibitors for antifungal applications.
In the context of ion channels, which are essential for nerve impulses and muscle contraction, fluorine substitution is a known strategy for developing modulators. nih.gov For instance, certain fluoro-substituted compounds have been designed as potent blockers of T-type calcium channels (Caᵥ3.2), which are involved in pain signaling. While not directly incorporating a trifluoropiperidine, these findings underscore the principle that fluorinated heterocyclic scaffolds are valuable for creating specific ion channel modulators.
Below is a table summarizing research findings on analogous fluorinated piperidine derivatives targeting specific enzymes.
| Compound Class | Target Enzyme(s) | Key Findings |
| Difluorophenylpiperidine Derivative (Hu7691) | Pan-Akt Kinase | Exhibits pronounced inhibitory effects on the proliferation of various tumor cell lines, including neuroblastoma and gastric cancer. nih.gov |
| 4-Aminopiperidine Derivatives | Sterol C14-reductase, Sterol C8-isomerase (Fungal) | Show significant in vitro antifungal activity against Candida spp. and Aspergillus spp. by inhibiting ergosterol biosynthesis. researchgate.net |
Development of Fluorinated Derivatives of Established Pharmacophores
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. A powerful strategy in medicinal chemistry is to incorporate fluorine into established pharmacophores to improve their drug-like properties. Fluorinated piperidines have been used to create fluorinated analogs of existing commercial drugs. smolecule.com For example, research has shown the successful preparation of fluorinated versions of drugs such as Melperone, Diphenidol, and Eperisone. This approach aims to enhance metabolic stability, binding affinity, or other pharmacokinetic parameters without losing the core activity of the original drug, effectively creating next-generation therapeutics with improved profiles. smolecule.com
Potential Utility in Agrochemical Research and Development
The piperidine ring and fluorine substituents are independently recognized as vital components in the agrochemical industry. researchgate.netsmolecule.com Consequently, their combination in molecules like this compound holds significant potential for the development of new herbicides, insecticides, and fungicides. The introduction of fluorine or trifluoromethyl (CF₃) groups into active compounds can enhance their biological efficacy, metabolic stability, and transport properties within the target pest or plant. nih.gov Many successful agrochemicals, such as the herbicide Flazasulfuron and the fungicide Fenpropidin, feature fluorinated heterocyclic cores, demonstrating the value of this chemical space in crop protection. nih.govresearchgate.net Research into new fluorinated piperidine derivatives continues to be a promising avenue for discovering next-generation agrochemicals with improved performance and safety profiles.
Broader Impact of Fluorine in Materials Science
The influence of fluorine extends beyond life sciences into materials science, where its unique properties are harnessed to create advanced materials. smolecule.com The incorporation of fluorinated moieties, such as those derived from fluoropiperidines, can lead to materials with enhanced thermal stability, chemical resistance, and specific surface properties.
One notable application is in the development of fluorinated ionic liquids (FILs). smolecule.com Ionic liquids are salts that are liquid at low temperatures, and they are explored as environmentally benign solvents and electrolytes. frontiersin.org Incorporating fluorinated building blocks can create FILs with unique physical properties, such as immiscibility with both organic solvents and water, which is useful for specialized applications in chemical synthesis and extraction. frontiersin.org Furthermore, fluorinated polymers are widely used for their durability and low surface energy, creating non-stick and weather-resistant coatings. The principles of organofluorine chemistry that make this compound valuable in drug design also drive innovation in the creation of high-performance materials. frontiersin.org
Q & A
Basic Research Questions
Q. How can researchers optimize the enantioselective synthesis of (R)-3,4,4-Trifluoropiperidine to maximize yield and purity?
- Methodological Guidance : Utilize asymmetric catalysis (e.g., iridium-catalyzed ring-opening reactions) to control stereochemistry . Monitor reaction progress via chiral HPLC to verify enantiomeric excess (≥98%) and optimize solvent systems (e.g., THF/DMF mixtures) to reduce racemization . Include purity validation using NMR (¹H/¹⁹F) and mass spectrometry .
- Key Parameters : Temperature control (<0°C for sensitive intermediates), inert atmosphere (N₂/Ar), and chiral ligand selection (e.g., Josiphos analogs) .
Q. What analytical techniques are most reliable for distinguishing this compound from its stereoisomers or fluorinated analogs?
- Recommended Methods :
- Chiral Resolution : Use polysaccharide-based chiral columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .
- Spectroscopic Confirmation : ¹⁹F NMR to resolve trifluoromethyl group environments (δ -60 to -70 ppm) and 2D NOESY for spatial proximity analysis .
- X-ray Crystallography : For absolute configuration determination, co-crystallize with heavy-atom derivatives (e.g., PtCl₄ complexes) .
Q. How does the stereochemistry of this compound influence its physicochemical properties (e.g., logP, solubility)?
- Experimental Design : Compare logP values (octanol/water partitioning) of (R)- and (S)-enantiomers using shake-flask methods . Assess solubility in polar (water, ethanol) and nonpolar (hexane) solvents under controlled pH (2–10) . Correlate results with computational models (e.g., COSMO-RS) to predict bioavailability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assays?
- Contradiction Analysis Framework :
- Data Triangulation : Cross-validate IC₅₀ values using orthogonal assays (e.g., enzyme inhibition vs. cell-based viability) .
- Assay Conditions : Control variables like buffer composition (e.g., Tris vs. HEPES) and incubation time to identify confounding factors .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to compare literature datasets, accounting for batch effects or impurity profiles .
Q. What strategies are effective for elucidating the metabolic stability of this compound in in vivo models?
- Methodology :
- Isotopic Labeling : Synthesize ¹⁴C-labeled analogs for radiotracer studies in rodent models to track metabolic pathways .
- LC-MS/MS Profiling : Identify phase I/II metabolites using high-resolution mass spectrometry (HRMS) and collision-induced dissociation (CID) .
- CYP450 Inhibition Assays : Screen against human liver microsomes to predict drug-drug interaction risks .
Q. How can computational modeling improve the design of this compound derivatives with enhanced target binding affinity?
- Protocol :
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with G-protein-coupled receptors) using AMBER or CHARMM force fields .
- Free Energy Perturbation (FEP) : Quantify ΔΔG values for fluorination effects on binding .
- ADMET Prediction : Use QSAR models (e.g., SwissADME) to prioritize derivatives with optimal permeability and low toxicity .
Q. What are the best practices for identifying and quantifying trace impurities in this compound batches?
- Analytical Workflow :
- Forced Degradation Studies : Expose samples to heat (40–80°C), light (ICH Q1B), and acidic/alkaline conditions to generate degradation markers .
- UPLC-PDA/ELSD : Resolve impurities (<0.1%) using C18 columns (2.1 × 100 mm, 1.7 µm) with gradient elution (0.1% TFA in acetonitrile/water) .
- Structural Elucidation : Combine HRMS/MS and ¹H-¹³C HSQC for unknown impurity identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
